[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate
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Overview
Description
The compound (2S,3R,4S,5R)-4,5-Dihydroxy-2-{[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-({(1R,2S,3aS,5S,9aR,12aR)-2-hydroxy-1-[(2R,5S)-5-(2-hydroxy-2-propanyl)-2-methyltetrahydro-2-furanyl]-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa[e]phenanthren-5-yl}oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule. It features multiple hydroxyl groups and a unique arrangement of rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and stereoselective reactions to ensure the correct configuration of chiral centers. Specific reagents and catalysts are used to achieve these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Molecular Modeling of Inorganic Compounds: Used for investigating complex structures.
Uniqueness
The uniqueness of (2S,3R,4S,5R)-4,5-Dihydroxy-2-{[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-({(1R,2S,3aS,5S,9aR,12aR)-2-hydroxy-1-[(2R,5S)-5-(2-hydroxy-2-propanyl)-2-methyltetrahydro-2-furanyl]-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa[e]phenanthren-5-yl}oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}tetrahydro-2H-pyran-3-yl acetate lies in its complex structure and the specific arrangement of its functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C43H70O15 |
---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-21(45)54-29-28(48)23(47)19-53-34(29)58-43(52)32(49)25(18-44)56-35(33(43)50)55-24-16-26-39(7)17-22(46)30(40(8)13-10-27(57-40)37(4,5)51)38(39,6)14-15-41(26)20-42(41)12-9-11-36(2,3)31(24)42/h22-35,44,46-52H,9-20H2,1-8H3 |
InChI Key |
LFJNPJBIDAQEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O |
Origin of Product |
United States |
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